

In-depth Technical Guide: The Enigmatic Case of Corollin

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Compound of Interest

Compound Name: Corollin

Cat. No.: B157692

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Introduction

Corollin, identified by the Chemical Abstracts Service (CAS) number 63461-31-4, is a commercially available natural product intended for research purposes. Despite its availability from various chemical suppliers, a thorough review of scientific literature reveals a significant absence of published research on this specific compound. This technical guide aims to consolidate the currently available information on **Corollin** and highlight the considerable gaps in our understanding of its physical, chemical, and biological properties. The lack of primary literature means that this guide will primarily serve to inform the research community of the unknown nature of this compound and to prevent confusion with similarly named natural products.

Chemical and Physical Properties

The fundamental chemical information for **Corollin** is available through its suppliers and chemical databases. However, experimentally determined physical and chemical properties are not documented in peer-reviewed literature.

Table 1: Basic Chemical Information for **Corollin**

Property	Value	Source
CAS Number	63461-31-4	Commercial Suppliers, PubChem[1][2]
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₁₅	Commercial Suppliers, PubChem[1][2]
Molecular Weight	483.34 g/mol	Commercial Suppliers, PubChem[1][2]
IUPAC Name	[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate	PubChem

Table 2: Predicted Physicochemical Properties of **Corollin**

Property	Predicted Value	Source
Relative Density	1.58 g/cm ³	Commercial Supplier[1]
XLogP3-AA	-2.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	18	PubChem
Rotatable Bond Count	13	PubChem
Topological Polar Surface Area	291 Å ²	PubChem

It is critical to note that the data in Table 2 are the result of computational predictions and have not been experimentally verified. There is no published data on **Corollin**'s solubility in various solvents, its melting point, boiling point, pKa, or detailed spectroscopic analyses (e.g., NMR, IR, UV-Vis, Mass Spectrometry). While some suppliers may offer a certificate of analysis with purity data, the underlying experimental details are not publicly available.[3]

Synthesis and Isolation

There is currently no information available in the scientific literature regarding the natural source of **Corollin** or a method for its chemical synthesis. Its designation as a "natural product" by suppliers suggests it may be isolated from a biological source, but this source has not been disclosed in any accessible publication.

Biological Activity and Mechanism of Action

A comprehensive search of established scientific databases has yielded no studies on the biological activity of **Corollin** (CAS 63461-31-4). Consequently, there is no information on its mechanism of action, potential therapeutic effects, or its safety profile. There is no evidence to suggest that **Corollin** has any effect on the PI3K/Akt/mTOR signaling pathway or possesses any anticancer properties.

It is important to distinguish **Corollin** from other similarly named compounds. For instance, "coronillin," a cardenolide glycoside, has been isolated from plants of the *Coronilla* genus.^[4] Extracts from these plants have demonstrated cytotoxic effects in preliminary studies.^{[4][5]} However, coronillin is a structurally distinct compound from **Corollin**.

Experimental Protocols

Due to the absence of published research on **Corollin**, there are no specific experimental protocols for its use. Researchers wishing to investigate the properties of this compound would need to develop their own methodologies. For the investigation of potential anticancer effects, standard assays could be adapted. What follows are generic protocols for assays commonly used in cancer research.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with a range of concentrations of the test compound (e.g., **Corollin**) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect apoptosis.

- **Cell Treatment:** Treat cells with the test compound at various concentrations for a specified time.
- **Cell Harvesting:** Collect both adherent and floating cells and wash them with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Analysis:** Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

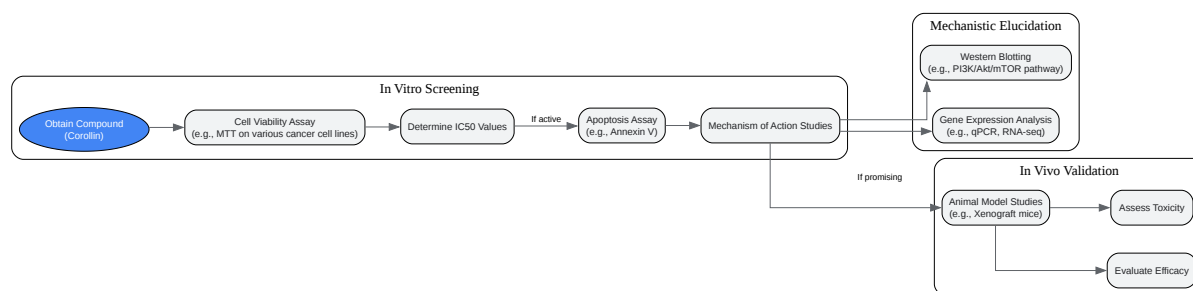
This technique is used to detect specific proteins in a sample.

- **Protein Extraction:** Lyse treated cells in a suitable buffer to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **Electrophoresis:** Separate the protein samples by SDS-PAGE.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane to prevent non-specific antibody binding.

- Antibody Incubation: Incubate the membrane with primary antibodies specific for proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, total Akt, total mTOR).
- Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

As there is no data on the biological effects of **Corollin**, it is not possible to create a diagram of any signaling pathway it might affect. However, a generalized workflow for the initial investigation of a novel compound's anticancer properties can be visualized.



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Figure 1. A generalized experimental workflow for the initial screening and characterization of a novel compound with potential anticancer activity.

Conclusion and Future Directions

The compound known as **Corollin** (CAS 63461-31-4) represents a significant anomaly in the field of natural products research. Despite being commercially available, it lacks any associated scientific literature detailing its origin, synthesis, or biological function. This technical guide serves to highlight this knowledge gap.

The immediate future direction for research on **Corollin** should be the full chemical and physical characterization of the commercially available material. This would involve comprehensive spectroscopic analysis (^1H -NMR, ^{13}C -NMR, Mass Spectrometry, IR, UV-Vis) and determination of its physicochemical properties. Subsequently, a systematic biological screening is warranted to identify any potential bioactivities. Given the interest in natural products as sources of new therapeutics, a thorough investigation of **Corollin** could potentially uncover novel biological effects and mechanisms of action. Until such studies are conducted and published, the scientific community should exercise caution and be aware of the unsubstantiated nature of this compound.

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